6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine
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Description
Scientific Research Applications
Chemical Reactions and Synthesis
6-Methyl-5-nitro-3-((trimethylsilyl)ethynyl)pyridin-2-amine and related compounds have been explored in various chemical reactions and synthesis processes. For instance, Čikotienė et al. (2007) investigated the reactions of related pyridine derivatives, finding that primary and secondary amines and thiols participate in regio- and stereoselective addition reactions to the triple bond of such compounds, forming distinct syn- and anti-addition products (Čikotienė et al., 2007). Similarly, Gunasekaran et al. (2014) described the synthesis of novel pyrazolo[3,4-b]pyridines through l-Proline-catalyzed domino reactions involving related nitropyridine compounds (Gunasekaran et al., 2014).
Catalysis and Material Science
In the field of material science and catalysis, Ionkin et al. (2006) synthesized a series of nitro-substituted bis(imino)pyridine ligands and their corresponding Fe(II) complexes. These complexes, including variations of nitropyridine, were found to be effective catalysts for the production of α-olefins and demonstrated enhanced temperature stability and longer lifetimes compared to non-nitro-substituted counterparts (Ionkin et al., 2006).
Organic and Medicinal Chemistry
In organic and medicinal chemistry, Dabrowska et al. (2009) utilized p-Nitroaniline, a compound structurally similar to this compound, to investigate reaction mechanisms leading to aminomethylenebisphosphonic acids, which have potential applications in antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activities (Dabrowska et al., 2009).
Photocaging and Optical Materials
In the realm of photocaging and optical materials, Arora et al. (2016) explored the effects of methyl substitution in ruthenium tris(2-pyridylmethyl)amine photocaging groups for nitriles. They found that the addition of steric bulk accelerated photochemical and thermal nitrile release, which has implications for the controlled release of active compounds in various applications (Arora et al., 2016).
Properties
IUPAC Name |
6-methyl-5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2Si/c1-8-10(14(15)16)7-9(11(12)13-8)5-6-17(2,3)4/h7H,1-4H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQZEVFMBRIENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)C#C[Si](C)(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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